molecular formula C23H22N4O2 B2983477 N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941920-98-5

N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2983477
M. Wt: 386.455
InChI Key: FTOLPYZABGQXAF-UHFFFAOYSA-N
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Description

Typically, a description of a compound would include its IUPAC name, common name (if any), and structural formula. The structural formula can give insights into the functional groups present in the molecule.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

This involves studying the 3D structure of the molecule, including bond lengths, bond angles, and any stereochemistry. Techniques like X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can give insights into its reactivity and the types of products it can form.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Herbicide Activity

N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is related to chloroacetamides such as alachlor and metazachlor. These chloroacetamides are selective herbicides used for controlling annual grasses and broad-leaved weeds in various crops like cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989).

Antioxidant Properties

Research has explored the antioxidant activities of pyrazole-acetamide derivatives. Studies have shown significant antioxidant activity, which is important for reducing oxidative stress in biological systems (Chkirate et al., 2019).

Synthesis of Antipsychotic Agents

Compounds structurally similar to N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide have been synthesized for potential use as antipsychotic agents. These compounds have shown effectiveness in behavioral animal tests without interacting with dopamine receptors, which is a common mechanism in many antipsychotics (Wise et al., 1987).

Anticonvulsant Activity

Derivatives of N-(2,6-dimethylphenyl) acetamide, which are structurally related to the compound , have demonstrated anticonvulsant activity in studies. This suggests potential applications in the treatment of seizure disorders (Tarikogullari et al., 2010).

Synthesis of Anti-inflammatory Agents

Pyrazole-acetamide derivatives have also been synthesized for their anti-inflammatory activity. Studies indicate significant anti-inflammatory effects, which could be beneficial in the development of new anti-inflammatory medications (Sunder & Maleraju, 2013).

Safety And Hazards

This involves studying any risks associated with handling or using the compound, as well as appropriate safety precautions.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.


Please note that while I strive to provide accurate and up-to-date information, my responses should not be used as a substitute for professional advice or consultation with a qualified expert. Always follow safety guidelines when handling chemicals, and consult a professional if you’re unsure.


properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-7-9-18(10-8-15)19-13-20-23(29)26(11-12-27(20)25-19)14-21(28)24-22-16(2)5-4-6-17(22)3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOLPYZABGQXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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